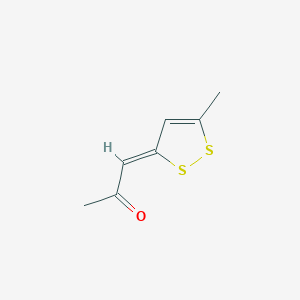
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one is an organic compound with the molecular formula C₇H₈OS₂ and a molecular weight of 172.268 g/mol . This compound is also known by other names such as 3,5-Heptadien-2-one, 4,6-epidithio- and (5-Methyl-1,2-dithiol-3-ylidene) acetone . It is characterized by the presence of a dithiol group and a propanone moiety, making it a unique compound with interesting chemical properties.
Méthodes De Préparation
The synthesis of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves specific reaction conditions and reagents. One common synthetic route includes the reaction of a suitable dithiol precursor with a propanone derivative under controlled conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol group to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Addition: Addition reactions can occur at the double bonds present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves its interaction with molecular targets through its dithiol and propanone groups. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one can be compared with similar compounds such as:
3,5-Heptadien-2-one: Similar in structure but lacks the dithiol group.
(5-Methyl-1,2-dithiol-3-ylidene) acetone: Another name for the same compound, highlighting its dithiol and acetone components.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1005-55-6 |
|---|---|
Formule moléculaire |
C7H8OS2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one |
InChI |
InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3- |
Clé InChI |
YAIGSGPVNPIUNY-CLTKARDFSA-N |
SMILES |
CC1=CC(=CC(=O)C)SS1 |
SMILES isomérique |
CC1=C/C(=C/C(=O)C)/SS1 |
SMILES canonique |
CC1=CC(=CC(=O)C)SS1 |
Synonymes |
1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















